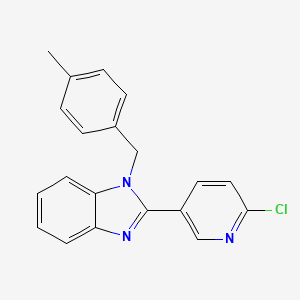
2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C20H16ClN3 and its molecular weight is 333.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole , identified by CAS number 337920-61-3 , is a member of the benzimidazole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzimidazole core with a chlorinated pyridine ring and a methyl-substituted benzyl group, contributing to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzimidazole moiety is known to inhibit microtubule formation in eukaryotic cells, which is crucial for cell division. This inhibition can lead to antiproliferative effects in cancer cells. Additionally, the presence of the chlorinated pyridine may enhance binding affinity to specific enzymes or receptors, potentially increasing its efficacy as a therapeutic agent .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant activity against various bacterial strains. A comparative study indicated that similar compounds showed good antimicrobial activity against Gram-positive bacteria .
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest. In vitro studies have reported that certain derivatives can effectively inhibit the proliferation of cancer cell lines .
Other Biological Activities
Benzimidazole compounds are also noted for their:
- Antiviral : Potential against viral infections.
- Antiparasitic : Effective against nematodes and other parasites.
- Anti-inflammatory : Reduction in inflammation markers in various models .
Case Studies and Research Findings
A selection of studies provides insight into the biological activity of this compound:
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes that modifications at specific positions on the benzimidazole nucleus significantly influence biological activity. Compounds with substitutions at the 1-, 2-, or 5-positions often exhibit enhanced pharmacological profiles compared to their unsubstituted counterparts .
属性
IUPAC Name |
2-(6-chloropyridin-3-yl)-1-[(4-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3/c1-14-6-8-15(9-7-14)13-24-18-5-3-2-4-17(18)23-20(24)16-10-11-19(21)22-12-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGYAYRHUBFXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














